1-[(2R,3R,4R,5R)-4-[tert-butyl(dimethyl)silyl]oxy-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione
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Overview
Description
1-[(2R,3R,4R,5R)-4-[tert-butyl(dimethyl)silyl]oxy-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structural features, including a tert-butyl(dimethyl)silyl group, a fluorine atom, and a hydroxymethyl group attached to an oxolane ring, which is further connected to a diazinane-2,4-dione moiety.
Preparation Methods
The synthesis of 1-[(2R,3R,4R,5R)-4-[tert-butyl(dimethyl)silyl]oxy-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione involves several steps, including the protection of hydroxyl groups, fluorination, and the formation of the oxolane ring. The tert-butyl(dimethyl)silyl group is introduced to protect the hydroxyl group during the synthesis. The fluorination step typically involves the use of reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The final step involves the formation of the oxolane ring and the attachment of the diazinane-2,4-dione moiety under specific reaction conditions .
Chemical Reactions Analysis
1-[(2R,3R,4R,5R)-4-[tert-butyl(dimethyl)silyl]oxy-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can undergo reduction reactions to modify the diazinane-2,4-dione moiety.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of nucleoside analogs.
Mechanism of Action
The mechanism of action of 1-[(2R,3R,4R,5R)-4-[tert-butyl(dimethyl)silyl]oxy-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The fluorine atom and the diazinane-2,4-dione moiety play crucial roles in its binding affinity and specificity. The pathways involved in its mechanism of action include the inhibition of DNA synthesis and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds to 1-[(2R,3R,4R,5R)-4-[tert-butyl(dimethyl)silyl]oxy-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione include:
1-[(2R,3R,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione: Lacks the tert-butyl(dimethyl)silyl group.
1-[(2R,3R,4R,5R)-4-Hydroxy-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione: Lacks the tert-butyl(dimethyl)silyl group and has a hydroxyl group instead.
1-[(2R,3R,4R,5R)-4-[tert-butyl(dimethyl)silyl]oxy-3-chloro-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione: Has a chlorine atom instead of a fluorine atom.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C15H27FN2O5Si |
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Molecular Weight |
362.47 g/mol |
IUPAC Name |
1-[(2R,3R,4R,5R)-4-[tert-butyl(dimethyl)silyl]oxy-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C15H27FN2O5Si/c1-15(2,3)24(4,5)23-12-9(8-19)22-13(11(12)16)18-7-6-10(20)17-14(18)21/h9,11-13,19H,6-8H2,1-5H3,(H,17,20,21)/t9-,11-,12-,13-/m1/s1 |
InChI Key |
TWZMFZBOADBDFR-OJAKKHQRSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)O[C@@H]1[C@H](O[C@H]([C@@H]1F)N2CCC(=O)NC2=O)CO |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1C(OC(C1F)N2CCC(=O)NC2=O)CO |
Origin of Product |
United States |
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